molecular formula C16H23NO3S3 B2803214 2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 2034513-71-6

2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2803214
CAS RN: 2034513-71-6
M. Wt: 373.54
InChI Key: YCPJSQMZYWCZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, also known as CPET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Heterocyclic Derivatives Synthesis : A study discussed the creation of new heterocycles derived from 2-aminothiophenol, which is structurally related to the compound . The research highlighted the synthesis of new heterocyclic ring systems, demonstrating the potential of such compounds in the development of novel chemicals with diverse applications (Huppatz & Moore, 1971).

  • Anticancer Properties : Research on hydroxyl-containing benzo[b]thiophene analogs indicated their selective antiproliferative activity against laryngeal cancer cells. These findings suggest that compounds structurally related to the one you're interested in may have potential in cancer treatment (Haridevamuthu et al., 2023).

  • Generation of Structurally Diverse Library : A ketonic Mannich base derived from 2-acetylthiophene, similar in structure to your compound, was used to generate a diverse library of compounds. This research emphasizes the compound's versatility in synthesizing a wide range of chemical structures (Roman, 2013).

  • Development of Anti-Breast Cancer Agents : A study utilized a thiophen-2-yl derivative for synthesizing novel thiazole derivatives with potential as anti-breast cancer agents. This indicates the therapeutic potential of thiophen-2-yl-based compounds in oncology (Mahmoud et al., 2021).

  • Molecular Docking Studies : Research involving hydroxyl-containing benzo[b]thiophene analogs showed strong interactions in molecular docking studies. This suggests potential for drug development and combinational therapy enhancements (Haridevamuthu et al., 2023).

  • Antimicrobial and Antioxidant Activities : A study on 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, related in structure, revealed significant antimicrobial and antioxidant activities, indicating the potential for medical applications (Litvinchuk et al., 2021).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S3/c18-16(12-22-13-4-1-2-5-13)17-8-7-15(14-6-3-10-21-14)23(19,20)11-9-17/h3,6,10,13,15H,1-2,4-5,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPJSQMZYWCZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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